molecular formula C19H14N4O3S B2518687 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide CAS No. 893978-94-4

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide

Cat. No. B2518687
M. Wt: 378.41
InChI Key: AEEAMLWDDJIUIH-UHFFFAOYSA-N
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Description

The compound N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide is a benzimidazole derivative, which is a class of compounds known for their diverse range of biological activities. Benzimidazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. They are of significant interest in medicinal chemistry due to their pharmacological properties, including anticancer activities. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related benzimidazole derivatives and their synthesis, characterization, and biological evaluation.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be complex, involving multiple steps and various reagents. Paper discusses the thermolysis of N-phenylbenzamide oximes under nitrogen to yield benzimidazoles as major products. This process involves the fragmentation and rearrangement of the starting materials, which is indicative of the potential complexity in synthesizing benzimidazole derivatives. Paper describes a one-pot three-component synthesis of N-phenylbenzamide derivatives using an ionic liquid medium, which offers advantages such as good yields and mild reaction conditions. Although the specific synthesis of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide is not detailed, these papers provide insight into the methodologies that could be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The presence of various substituents on the benzimidazole core can significantly alter the compound's physical, chemical, and biological properties. Techniques such as 1H NMR, LC/MS, FTIR, and elemental analysis are commonly used to characterize these compounds, as mentioned in paper . These analytical techniques help in confirming the structure of the synthesized compounds and in ensuring their purity.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions depending on their substituents. The thermolysis of N-phenylbenzamide oximes, as described in paper , leads to the formation of benzimidazoles through free radical mechanisms involving the homolysis of N–O and/or C–N bonds. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the stability of intermediates and the overall reaction pathway.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The introduction of nitro groups, as in the case of the compound mentioned in paper , can contribute to the compound's electron-withdrawing character and impact its reactivity. The presence of other functional groups can also affect properties such as solubility, melting point, and stability. The use of ionic liquids in synthesis, as described in paper , can enhance the environmental friendliness of the process and reduce the need for traditional solvents, which can also influence the physical properties of the final product.

Scientific Research Applications

Nitroimidazoles in Medicinal Chemistry

Nitroimidazoles are a class of compounds known for their extensive applications in medicinal chemistry, including roles as anticancer, antimicrobial, antiparasitic, and antitubercular agents. Their unique structure, combining a five-membered aromatic heterocyclic imidazole ring with a nitro group, contributes to a wide variety of biological activities. Research has actively explored nitroimidazole compounds for their potential uses in treating microbial infections, cancers, and as components in artificial diagnostics and pathological probes. The detailed examination of their antitumor, antibacterial, antifungal, antiparasitic, and antihypertensive drug capabilities, alongside their use in diagnostics and as supramolecular blocks, highlights their versatility and potential in drug development and therapeutic applications (Li et al., 2018).

Nitroimidazole-based Compounds for Electronic and Optoelectronic Applications

Interestingly, research has expanded beyond biomedical applications to explore the use of nitroimidazole derivatives in electronic devices. These compounds have been investigated for their luminescent properties and potential applications in photo- and electroluminescence, including use in organic light-emitting diodes (OLEDs), image sensors, and as components in photoelectric conversion elements. The integration of nitroimidazole and pyrimidine rings into π-extended conjugated systems has been shown to significantly enhance the optoelectronic properties of materials, making them valuable for the creation of novel optoelectronic materials. The research underscores the importance of such heterocyclic compounds in developing advanced materials for electronic applications (Lipunova et al., 2018).

Safety And Hazards

The safety and hazards associated with these compounds can also vary. For instance, (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride is classified as Acute Tox. 1 Dermal - Eye Irrit. 2 .

properties

IUPAC Name

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-12-11-27-19-21-17(10-22(12)19)13-4-2-6-15(8-13)20-18(24)14-5-3-7-16(9-14)23(25)26/h2-11H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEAMLWDDJIUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide

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